molecular formula C16H27ClN2O B2927933 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride CAS No. 1423028-12-9

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride

Cat. No.: B2927933
CAS No.: 1423028-12-9
M. Wt: 298.86
InChI Key: IIMDLRYVKSSPGV-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride is a chemical compound with the molecular formula C16H27ClN2O. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes an amino group, a benzyl group, a methyl group, and a propyl group attached to a pentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with 2-amino-4-methylpentanamide in the presence of a base such as sodium hydroxide. This reaction forms N-benzyl-2-amino-4-methylpentanamide.

    Alkylation: The intermediate is then subjected to alkylation using propyl bromide in the presence of a suitable base like potassium carbonate. This step results in the formation of 2-amino-N-benzyl-4-methyl-N-propylpentanamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-benzyl-4-methyl-N-propylpentanamide
  • 2-amino-N-benzyl-4-methyl-N-butylpentanamide
  • 2-amino-N-benzyl-4-methyl-N-ethylpentanamide

Uniqueness

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, methyl, and propyl groups attached to the pentanamide backbone differentiates it from other similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

2-amino-N-benzyl-4-methyl-N-propylpentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c1-4-10-18(12-14-8-6-5-7-9-14)16(19)15(17)11-13(2)3;/h5-9,13,15H,4,10-12,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMDLRYVKSSPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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